3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various neurotransmitter receptors, including dopamine and serotonin receptors . The quinazoline group could potentially interact with various enzymes or receptors, depending on its specific substitutions .
Mode of Action
The compound might bind to its target receptor or enzyme, causing a conformational change that alters the target’s activity. This could result in an increase or decrease in the production of certain neurotransmitters or other cellular signals .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. They could potentially involve the dopaminergic or serotonergic systems, among others .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, which is crucial for their potential effects on the nervous system .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. This could potentially include changes in neurotransmitter levels, alterations in signal transduction pathways, or other effects .
Preparation Methods
The synthesis of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates
Common reagents and conditions for these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include modified piperazine derivatives and quinazoline compounds.
Scientific Research Applications
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds include:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
- 4-((4-(2-oxo-2-phenylethyl)piperazin-1-yl)methyl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of a piperazine ring with a tetrahydroquinazoline-2,4-dione core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(28)14-26-21(29)18-4-2-3-5-19(18)23-22(26)30/h2-9H,10-14H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGBRFCJJBRRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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